Formamide, N-(4,5-dihydro-5-oxo-1,2-dithiolo(4,3-b)pyrrol-6-yl)-N-methyl-
Overview
Description
Formamide, N-(4,5-dihydro-5-oxo-1,2-dithiolo(4,3-b)pyrrol-6-yl)-N-methyl-, is a chemical compound with the molecular formula C8H8N2O2S2 . It is related to a class of compounds that have shown potential in antineoplastic (anti-cancer) applications .
Molecular Structure Analysis
The molecular structure of this compound includes a formamide group attached to a 4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl group . The exact structure would provide more information about the compound’s properties and potential reactivity.Scientific Research Applications
Metabolic Pathways in Novel Antineoplastics
Formamide derivatives are crucial in understanding the metabolism of novel antineoplastic agents. For instance, in a study on the metabolism and disposition of JS-38 (a novel antineoplastic), it was found that the metabolic process involves a series of acetylation and glucuronation, forming a product with unique pharmacological properties, such as accelerating bone marrow cell formation. This insight into the metabolic pathways offers significant implications for cancer treatment and drug development (Zhang et al., 2011).
Synthesis of Nonsteroidal Progestrone Receptor Modulators
The synthesis and characterization of novel nonsteroidal progestrone receptor modulators involve formamide derivatives. These compounds are important for the development of new therapeutic agents with selective action on progestrone receptors, which could have significant implications in reproductive health and hormone-related disorders (Xiao Yong-mei, 2013).
Antibiotic Compounds from Xenorhabdus spp.
In microbiology, formamide derivatives like N-acyl derivatives of 6-amino-4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrole have been identified in antibiotic compounds isolated from Xenorhabdus spp. These compounds, known as xenorhabdins, exhibit antimicrobial and insecticidal activities. Such discoveries are significant for the development of new antibiotics and bio-insecticides (McInerney et al., 1991).
Novel Synthetic Pathways in Organic Chemistry
Formamide derivatives play a crucial role in novel synthetic pathways. The synthesis of N-{5-oxo-2-thioxo(2,5-dithioxo)hexahydroimidazo[4,5-d]imidazol-1(2H)-yl}formamides, for instance, represents a significant advancement in organic synthesis, providing new avenues for the creation of complex organic molecules (Gazieva et al., 2017).
Molecular Structures and NMR Spectroscopy
The study of molecular structures of N-(azol-N-yl) formamides using crystallography and dynamic NMR spectroscopy is an essential aspect of formamide research. These studies provide valuable insights into the electronic properties and structural configurations of these compounds, which are crucial for the development of new materials and pharmaceuticals (Salazar et al., 1993).
Mechanism of Action
Future Directions
The future directions for research into this compound could include further investigation into its potential antineoplastic properties, as well as a more detailed exploration of its physical and chemical properties. Additionally, research into its metabolic pathways could provide valuable information about its potential uses and effects .
Properties
IUPAC Name |
N-methyl-N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)formamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c1-9(3-10)5-6-4(2-12-13-6)8-7(5)11/h2-3H,1H3,(H,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQVDMXSAODADC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=C2C(=CSS2)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944396 | |
Record name | N-(5-Hydroxy[1,2]dithiolo[4,3-b]pyrrol-6-yl)-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21787-65-5 | |
Record name | Formamide, N-(4,5-dihydro-5-oxo-1,2-dithiolo(4,3-b)pyrrol-6-yl)-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021787655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-Hydroxy[1,2]dithiolo[4,3-b]pyrrol-6-yl)-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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